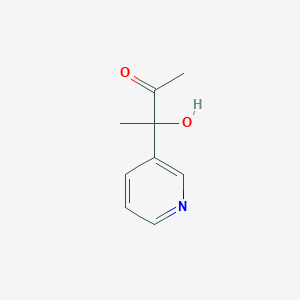

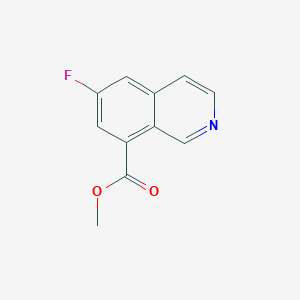

3-Hydroxy-3-(3-pyridyl)butan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3-Hydroxy-3-(3-pyridyl)butan-2-one” has been reported in a few studies. For instance, one study reported that treatment of this compound hydrazone with polyphosphoric acid yielded 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine . Another study reported the synthesis of a similar compound, [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, through a series of reactions including selective hydrolysis, deuterium labeling, and reduction .

Wissenschaftliche Forschungsanwendungen

Novel Routes to N-amino-1H-pyrrolo[2,3-b]pyridines

A study by Chudinov et al. (2007) discusses the use of 3-hydroxy-3-(3-pyridyl)butan-2-one in synthesizing N-amino-1H-pyrrolo[2,3-b]pyridines, which are of interest due to their potential biological activities. They utilized this compound hydrazone, reacting it with polyphosphoric acid to produce 1-amino-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine and related compounds (Chudinov et al., 2007).

Synthesis of Internal Standards for Analysis of Tobacco-Specific Nitrosamine Adducts

Lin et al. (1993) synthesized [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, an internal standard crucial for analyzing hemoglobin and DNA adducts of tobacco-specific nitrosamines. Their method involved a series of reactions starting from 3-pyridine carboxaldehyde, leading to the formation of the target compound, which is crucial in bioanalytical chemistry (Lin et al., 1993).

Metabolism Studies in Rats

Hecht et al. (1980) investigated the metabolism of a tobacco-specific carcinogen, NNK, in rats, and identified the formation of various metabolites including 4-oxo-4-(3-pyridyl)butanal and 4-hydroxyl-1-(3-pyridyl)butan-1-one. This study is significant in understanding the biotransformation of tobacco-specific carcinogens in biological systems (Hecht et al., 1980).

Synthesis and Reactions with Amines

Sosnovskikh et al. (2006) explored the synthesis and reactions of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones, which react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These compounds have potential applications in organic synthesis and medicinal chemistry (Sosnovskikh et al., 2006).

Crystallographic Structure Analysis

Shi and Jiang (1999) detailed the crystallographic structure of a related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, providing insights into its molecular configuration, which is critical for understanding its chemical and physical properties (Shi & Jiang, 1999).

Oxidation of Alkenes Using H2O2

Dong et al. (2012) reported a catalytic method for the epoxidation of electron-rich alkenes using H2O2, where 3-hydroperoxy-3-hydroxybutan-2-one played a central role in the catalytic activity observed. This study is significant in the field of green chemistry for the development of environmentally friendly oxidation processes (Dong et al., 2012).

Analysis of DNA Adducts in Esophageal Biopsies

Heppel et al. (2009) developed an ultrasensitive method for determining DNA adducts released by HPB in esophageal biopsies, using gas chromatography and mass spectrometry. This advancement is crucial in cancer research and molecular epidemiology (Heppel et al., 2009).

Eigenschaften

IUPAC Name |

3-hydroxy-3-pyridin-3-ylbutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)9(2,12)8-4-3-5-10-6-8/h3-6,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHFQKRWDDXEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C1=CN=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2489171.png)